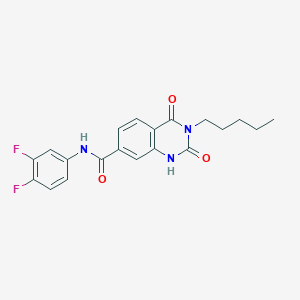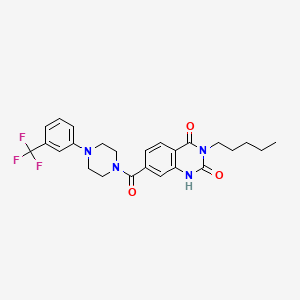![molecular formula C26H20FN3OS B11444654 4-[(4-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11444654.png)
4-[(4-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-fluorophenyl, 2-methoxyphenyl, and phenyl groups through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxide or sulfone derivatives.
Scientific Research Applications
4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H20FN3OS |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H20FN3OS/c1-31-23-10-6-5-9-22(23)30-15-21(19-7-3-2-4-8-19)24-25(30)28-17-29-26(24)32-16-18-11-13-20(27)14-12-18/h2-15,17H,16H2,1H3 |
InChI Key |
GBLCTBRYZFGIMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=C2N=CN=C3SCC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11444572.png)
![N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide](/img/structure/B11444576.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide](/img/structure/B11444578.png)
![6-bromo-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444584.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11444592.png)



![8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444620.png)
![ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444626.png)
![N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11444632.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11444640.png)
![3,4,5-trimethoxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11444642.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444649.png)
